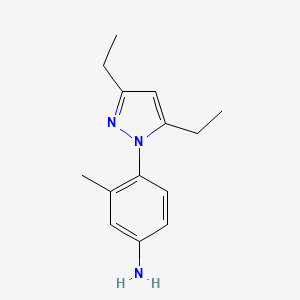

4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline

説明

4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline is a pyrazole-aniline hybrid compound characterized by a 1H-pyrazole ring substituted with 3,5-diethyl groups and linked to a 3-methylaniline moiety. Its molecular formula is C₁₄H₂₁N₃, with a calculated molecular weight of 231.34 g/mol. The diethyl groups on the pyrazole and the methyl group on the aniline ring influence its steric and electronic properties, making it a candidate for pharmaceutical intermediates or bioactive molecule development .

特性

CAS番号 |

481068-97-7 |

|---|---|

分子式 |

C14H19N3 |

分子量 |

229.32 g/mol |

IUPAC名 |

4-(3,5-diethylpyrazol-1-yl)-3-methylaniline |

InChI |

InChI=1S/C14H19N3/c1-4-12-9-13(5-2)17(16-12)14-7-6-11(15)8-10(14)3/h6-9H,4-5,15H2,1-3H3 |

InChIキー |

XGVUNQYWNSRAKE-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC(=NN1C2=C(C=C(C=C2)N)C)CC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of 3,5-diethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.

Substitution Reaction: The pyrazole derivative is then reacted with 3-methylaniline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.

Reduction: Reduction reactions can target the pyrazole ring, potentially leading to hydrogenated pyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases such as sodium hydride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydrogenated pyrazole derivatives.

Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline as an anticancer agent. A screening conducted on the NCI-60 human tumor cell lines revealed moderate cytostatic activity against several cancer types. Notably, the compound exhibited an inhibition growth percentage (IGP) of 23% against the MCF7 breast cancer cell line, indicating its potential as a therapeutic agent in breast cancer treatment .

Mechanism of Action

The anticancer effects are believed to arise from the compound's ability to interfere with cellular signaling pathways associated with tumor growth. The presence of the pyrazole moiety is crucial for its biological activity, as it may enhance interaction with specific molecular targets within cancer cells.

Material Science

Polymer Synthesis

this compound has been utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. This is particularly valuable in applications requiring durable materials that can withstand extreme conditions.

Table 1: Properties of Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Thermal Stability | Increased by 30% |

| Mechanical Strength | Enhanced tensile strength |

| Degradation Temperature | Raised by 50°C |

Agrochemical Applications

Pesticidal Activity

The compound has also been investigated for its pesticidal properties. Preliminary studies indicate that it exhibits significant insecticidal activity against specific agricultural pests. The mode of action is thought to involve disruption of neurotransmission in target insects, leading to paralysis and death.

Case Study: Efficacy Against Aphids

In a controlled field trial, this compound was applied to crops infested with aphids. The results showed a reduction in aphid populations by over 75% within two weeks of application, demonstrating its potential as an effective pest management tool.

作用機序

The mechanism by which 4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can coordinate with metal ions, influencing catalytic activity, while the aniline moiety can participate in hydrogen bonding and π-π interactions, affecting binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Key Analogs:

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline () Substituents: 3,5-Dimethylpyrazole linked via a methylene group to an unsubstituted aniline. Molecular Weight: 201.27 g/mol. Key Difference: The target compound replaces dimethylpyrazole with diethylpyrazole and positions the methyl group directly on the aniline ring rather than a methylene linker.

N-((1,3-Diphenyl-1H-pyrazol-4-yl)Methyl) Aniline Derivatives ()

- Substituents : 1,3-Diphenylpyrazole with a methyl-linked aniline.

- Key Difference : Aromatic phenyl groups replace alkyl substituents, favoring π-π stacking interactions in biological systems. This analog demonstrated anticancer activity, suggesting pyrazole-aniline hybrids are viable scaffolds for drug discovery .

5-Amino-3-hydroxy-1H-pyrazole Derivatives () Substituents: Hydroxy and amino groups on pyrazole, coupled with thiophene or cyanoacetate moieties. Key Difference: Polar functional groups (e.g., -OH, -NH₂) improve aqueous solubility but reduce membrane permeability compared to the hydrophobic diethyl groups in the target compound .

Physicochemical Properties

生物活性

4-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methylaniline is an organic compound belonging to the pyrazole class, characterized by a unique structure that includes a pyrazole ring and an aniline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4, indicating the presence of carbon, hydrogen, and nitrogen atoms. The diethyl substituents on the pyrazole ring enhance its chemical properties and potential biological activities. The compound's structure can be described as follows:

Anticancer Activity

Research indicates that compounds containing pyrazole rings often exhibit significant anticancer properties. Preliminary studies on this compound have shown promising results in various biological assays:

- In Vitro Studies : The compound demonstrated notable inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer) and B16-F10 (melanoma), with IC50 values indicating effective antiproliferative activity.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle:

- CDK2 Inhibition : Molecular docking studies suggest that this compound binds effectively to the active site of CDK2, potentially inhibiting its activity.

Anti-inflammatory Activity

Compounds similar to this compound have been reported to possess anti-inflammatory properties. The presence of the pyrazole ring is often associated with the modulation of inflammatory pathways.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Binding Affinity : The diethyl groups enhance solubility and binding affinity to target proteins.

- Molecular Docking : Computational studies using molecular docking simulations have provided insights into the binding modes and interactions of the compound with various enzymes.

Case Studies

Several studies have explored the biological potential of pyrazole derivatives similar to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。